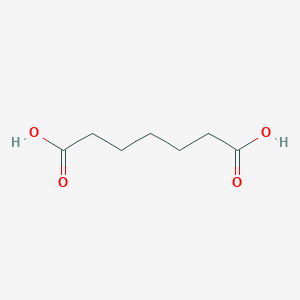

Pimelic Acid

Description

This compound has been reported in Phycomyces blakesleeanus, Arabidopsis thaliana, and other organisms with data available.

Properties

IUPAC Name |

heptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVNTCWHIRURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021598 | |

| Record name | Heptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Heptanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pimelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

342.00 °C. @ 760.00 mm Hg | |

| Record name | Pimelic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

50.0 mg/mL | |

| Record name | Pimelic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

111-16-0 | |

| Record name | Pimelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimelic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pimelic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pimelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZQ96WX25F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

103 - 106 °C | |

| Record name | Pimelic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Pimelic Acid

For Researchers, Scientists, and Drug Development Professionals

Pimelic acid, systematically known as heptanedioic acid, is a dicarboxylic acid with the chemical formula HOOC(CH₂)₅COOH.[1] This white crystalline solid serves as a versatile building block in various chemical syntheses, including the production of polyamides, polyesters, and as a precursor in the development of pharmaceuticals.[2][3] Its derivatives are also integral to the biosynthesis of the essential amino acid lysine (B10760008) and the vitamin biotin (B1667282).[1][4] This guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental methodologies and pathway diagrams to support advanced research and development.

Physical Properties of this compound

This compound is a colorless or white crystalline solid at room temperature.[1][2] It is moderately soluble in water and more soluble in polar organic solvents like ethanol (B145695) and acetone.[5][6]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | Heptanedioic acid | [4][7] |

| CAS Number | 111-16-0 | [3][7] |

| Chemical Formula | C₇H₁₂O₄ | [2][4] |

| Molecular Weight | 160.17 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 103-106 °C | [1][5] |

| Boiling Point | Decomposes at atmospheric pressure; 212 °C at 10 mmHg | [5][8] |

| Solubility in Water | 50 g/L at 20 °C | [7][9] |

| pKa₁ | 4.51 at 25 °C | [7] |

| pKa₂ | 5.58 | [1][10] |

| Density | 1.28 g/cm³ | [1][10] |

Experimental Protocols for Determining Physical Properties

The melting point of this compound can be determined using a capillary melting point apparatus.

Methodology:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[11][12][13][14]

The solubility of this compound in a given solvent can be determined by the equilibrium saturation method.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved this compound is determined.

-

The solubility is then calculated as the mass of solute per volume or mass of solvent.[6][10]

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration with a strong base.

Methodology:

-

A known concentration of this compound is dissolved in deionized water.

-

A calibrated pH electrode is immersed in the solution.

-

A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

The pH of the solution is recorded after each addition.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid like this compound, two inflection points will be observed, corresponding to the two pKa values.[15][16][17][18]

Chemical Properties and Reactions of this compound

This compound exhibits the typical reactivity of a carboxylic acid, including esterification, amide formation, and reduction.

Key Chemical Reactions

This compound can be esterified with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding diester. This reaction, known as Fischer esterification, is an equilibrium process.

Experimental Protocol for Diethyl Pimelate (B1236862) Synthesis:

-

In a round-bottom flask, this compound is dissolved in an excess of absolute ethanol.

-

A catalytic amount of concentrated sulfuric acid is slowly added.

-

The mixture is refluxed for several hours to drive the reaction towards the ester product.

-

After cooling, the excess ethanol is removed by distillation.

-

The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the diethyl pimelate.[19][20][21][22]

This compound can be converted to its diacyl chloride, pimeloyl chloride, by reacting with thionyl chloride (SOCl₂). Pimeloyl chloride is a more reactive intermediate that readily reacts with amines to form amides.

Experimental Protocol for Pimeloyl Chloride Synthesis:

-

This compound is placed in a round-bottom flask equipped with a reflux condenser and a gas trap.

-

An excess of thionyl chloride is added slowly.

-

The mixture is gently heated under reflux until the evolution of HCl and SO₂ gases ceases.

-

The excess thionyl chloride is removed by distillation under reduced pressure to yield crude pimeloyl chloride, which can be purified by fractional distillation.

The carboxylic acid groups of this compound can be reduced to primary alcohols to form 1,7-heptanediol. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Experimental Protocol for the Reduction of this compound:

-

A solution of this compound in anhydrous tetrahydrofuran (B95107) (THF) is slowly added to a stirred suspension of lithium aluminum hydride in THF at 0 °C.

-

The reaction mixture is then stirred at room temperature or gently refluxed to ensure complete reduction.

-

After the reaction is complete, the excess LiAlH₄ is cautiously quenched by the sequential addition of water and a sodium hydroxide (B78521) solution.

-

The resulting precipitate is filtered off, and the organic filtrate is dried and concentrated to give 1,7-heptanediol.

Spectroscopic Properties

The structure of this compound can be confirmed by various spectroscopic techniques.

1H and 13C NMR Spectroscopy

1H NMR (500 MHz, D₂O): δ 2.19 (t, 4H, -CH₂COOH), 1.56 (quint, 4H, -CH₂CH₂COOH), 1.30 (quint, 2H, -CH₂CH₂CH₂-).[23]

13C NMR (in DMSO-d₆): Chemical shifts are expected around 175 ppm for the carboxylic carbons and in the range of 24-33 ppm for the methylene (B1212753) carbons.

Experimental Protocol for NMR Spectroscopy:

-

A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer.[24][25][26]

Infrared (IR) Spectroscopy

Key IR Absorptions (KBr pellet): A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxyl group.[27][28]

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[29][30][31][32]

Mass Spectrometry

Mass Spectrum (Electron Ionization): The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z = 160. Common fragmentation patterns include the loss of water and the cleavage of the carbon chain.[8][33][34]

Experimental Protocol for Mass Spectrometry:

-

A dilute solution of this compound is prepared in a suitable volatile solvent.

-

The sample is introduced into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization or electron ionization).

-

The mass-to-charge ratios of the resulting ions are detected and plotted to generate the mass spectrum.[35]

Biological Significance and Signaling Pathways

This compound is a key intermediate in the biosynthesis of biotin (vitamin B7) and the diamino-pimelate (DAP) pathway for lysine biosynthesis in many bacteria and plants.

Biotin Biosynthesis Pathway

In most bacteria, the synthesis of the pimelate moiety of biotin occurs through a modified fatty acid synthesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Reconstruction of the Diaminothis compound Pathway to Promote L-lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotin synthesis begins by hijacking the fatty acid synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermodynamic analysis for the dissolution of this compound in water + ethanol binary mixture at T = 305.18 - 313.15K [ijnc.ir]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Synthesis of the α,ω-dicarboxylic acid precursor of biotin by the canonical fatty acid biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjstonline.com [rjstonline.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. pennwest.edu [pennwest.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]

- 20. ijcea.org [ijcea.org]

- 21. m.youtube.com [m.youtube.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. hmdb.ca [hmdb.ca]

- 24. rsc.org [rsc.org]

- 25. lifescienceglobal.com [lifescienceglobal.com]

- 26. scispace.com [scispace.com]

- 27. This compound, 111-16-0 [thegoodscentscompany.com]

- 28. This compound(111-16-0) IR Spectrum [m.chemicalbook.com]

- 29. eng.uc.edu [eng.uc.edu]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 32. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 33. Human Metabolome Database: Showing metabocard for this compound (HMDB0000857) [hmdb.ca]

- 34. This compound, 2TMS derivative [webbook.nist.gov]

- 35. agilent.com [agilent.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Heptanedioic Acid (Pimelic Acid)

This document provides a comprehensive technical overview of this compound, including its chemical identity, properties, synthesis, and significant applications in research and industry.

Chemical Identifiers and Nomenclature

This compound is an alpha,omega-dicarboxylic acid, a straight-chain fatty acid with carboxyl groups at each end of its seven-carbon chain.[1]

| Identifier | Value |

| Preferred IUPAC Name | Heptanedioic acid[1][2] |

| CAS Number | 111-16-0[1][2][3][4][5] |

| Synonyms | 1,5-Pentanedicarboxylic acid, Pileric acid[1][3][4][6] |

| EC Number | 203-840-8[1][2] |

| PubChem CID | 385[2][4] |

| Molecular Formula | C₇H₁₂O₄[2][3][4] |

| SMILES | OC(=O)CCCCCC(=O)O[2] |

| InChIKey | WLJVNTCWHIRURA-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

This compound exists as a colorless or white crystalline solid at room temperature.[2][3][4] Its dual carboxyl groups make it polar and water-soluble.[3]

| Property | Value |

| Molar Mass | 160.17 g/mol [1][2][4] |

| Appearance | Colorless or white solid/powder[2][4] |

| Density | 1.28 g/cm³[2] |

| Melting Point | 103 to 106 °C (217 to 223 °F)[2][4] |

| Boiling Point | Decomposes[2] |

| Solubility in Water | 50,000 mg/L (at 20 °C)[1] |

| Acidity (pKa) | pKa₁ = 4.71, pKa₂ = 5.58[2] |

Synthesis and Manufacturing

This compound can be produced through various chemical and biological routes.

Chemical Synthesis

Industrially, this compound is primarily produced through the oxidation of cycloheptanone (B156872) using dinitrogen tetroxide.[2] Other established, albeit less common, methods include:

-

The oxidation of palmitic acid.[2]

-

Carbonylation of caprolactone.[2]

-

Synthesis from cyclohexanone (B45756) and dimethyl oxalate.[2]

-

Synthesis from salicylic (B10762653) acid via sodium reduction.[2][7]

-

Alkaline hydrolysis of 2-cyanocyclohexanone.[7]

Several patents detail various production processes for this compound.[2][7]

Biosynthesis

Derivatives of this compound are crucial intermediates in the biosynthesis of the amino acid lysine (B10760008) and the vitamin biotin (B1667282) (vitamin B7).[2][6] In organisms like Bacillus subtilis, this compound is a bona fide precursor for biotin.[8] Its biosynthesis is linked to the fatty acid synthesis pathway, believed to start from malonyl-CoA.[2][8][9] The free this compound is then activated to pimeloyl-CoA by the enzyme BioW (a pimeloyl-CoA synthetase), a key step in the biotin synthesis pathway.[8][10]

Caption: Biosynthesis of Biotin from this compound in B. subtilis.

Applications in Research and Drug Development

This compound is a versatile building block with applications spanning multiple industries.

-

Polymer Chemistry : It serves as a monomer in the synthesis of specialty polyamides and polyesters, enhancing properties like durability and flexibility for use in textiles and automotive parts.[2][4][11]

-

Pharmaceuticals and Drug Development : this compound and its derivatives are used as intermediates or scaffolds in drug design.[4][11] Its structure provides a framework that can be modified to improve the bioavailability and efficacy of pharmaceutical compounds.[4] For instance, it has been used to form co-crystals with active pharmaceutical ingredients like praziquantel (B144689) to improve biopharmaceutical properties.[12]

-

Biochemical Research : In metabolic research, it is used as a probe to study fatty acid metabolism and related disorders.[4][11] Its involvement in biotin synthesis makes it a key compound for studying bacterial metabolic pathways.[8][10]

-

Other Industrial Uses : It finds application in cosmetics for its moisturizing properties, in agrochemicals, and as a flavoring agent or preservative in the food industry.[4]

Experimental Protocols

Synthesis of this compound from Ethyl 2-Ketohexahydrobenzoate

This protocol details a laboratory-scale synthesis of this compound.[13]

Workflow Diagram

Caption: Experimental workflow for this compound synthesis.

Methodology:

-

Saponification : In a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve 100 g (2.5 moles) of sodium hydroxide (B78521) in 300 cc of anhydrous methyl alcohol. Heat the mixture in an oil bath at 120°C for one hour.

-

Reaction : While stirring and heating, add 100 g (0.59 mole) of ethyl 2-ketohexahydrobenzoate over two hours. Continue heating for an additional hour at 120°C.

-

Workup : Dilute the resulting mixture with 600 cc of water. Arrange the condenser for distillation and remove the methyl alcohol by distilling the solution until the boiling point reaches 98–100°C.

-

Acidification : Vigorously stir the residual aqueous solution and carefully add 210 cc of concentrated hydrochloric acid drop by drop.

-

Purification and Crystallization : Treat the hot acidic solution with 2–4 g of activated carbon (Darco) and filter through a heated Büchner funnel.

-

Isolation : Cool the filtrate in an ice bath to induce crystallization. Collect the this compound crystals on a Büchner funnel.

-

Recrystallization : Recrystallize the crude product from boiling water (approximately 100 cc of water for every 45 g of acid).

-

Drying : Air-dry the final product. The expected yield is 65–73 g of this compound with a melting point of 103.5–104°C.[13]

Note: This procedure is provided for informational purposes. A thorough risk assessment should be conducted before performing any chemical synthesis.

References

- 1. This compound | C7H12O4 | CID 385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CAS 111-16-0: this compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | PMC Isochem [pmcisochem.fr]

- 6. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 7. US2826609A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 8. This compound, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0000857) [hmdb.ca]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Pimelic Acid Derivatives and Their Common Uses in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic acid, a seven-carbon α,ω-dicarboxylic acid, and its derivatives are versatile molecules that play crucial roles in various fields of scientific research, from fundamental biochemistry to materials science and drug discovery. Their unique chemical structure allows for their incorporation into a wide array of molecular architectures, leading to compounds with diverse and valuable properties. This technical guide provides an in-depth overview of the common uses of this compound derivatives in research, with a focus on their applications in polymer chemistry, as precursors in biosynthesis, and as bioactive molecules in drug development. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a comprehensive understanding of the subject.

I. This compound Derivatives in Polymer Chemistry

This compound serves as a valuable monomer in the synthesis of polyesters and polyamides, imparting specific properties to the resulting polymers. The seven-carbon chain length influences the thermal and mechanical characteristics of the polymer backbone.

Data Presentation: Thermal Properties of this compound-Based Polyesters

The thermal properties of polyesters synthesized from this compound and various diols have been characterized using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The data reveals trends in melting temperature (Tm) and glass transition temperature (Tg) based on the diol comonomer.

| Diol Comonomer | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |

| 1,4-Butanediol | Data not available | Data not available | Data not available |

| Ethylene Glycol | Data not available | Data not available | Data not available |

| 1,6-Hexanediol | Data not available | Data not available | Data not available |

Experimental Protocols

1. Synthesis of Pimeloyl Chloride

Pimeloyl chloride is a key intermediate for the synthesis of this compound-based polyamides and polyesters.

-

Materials: this compound, thionyl chloride.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, place this compound.

-

Slowly add an excess of thionyl chloride to the flask.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of hydrogen chloride and sulfur dioxide gases ceases.

-

After cooling, remove the excess thionyl chloride by distillation under reduced pressure.

-

The remaining liquid is pimeloyl chloride, which can be purified by vacuum distillation.[1]

-

2. Interfacial Polymerization of Polyamide from Pimeloyl Chloride and Hexamethylenediamine (B150038)

This method is a common technique for producing polyamides at the interface of two immiscible liquids.

-

Materials: Pimeloyl chloride, hexamethylenediamine, sodium hydroxide (B78521), organic solvent (e.g., hexane), water.

-

Procedure:

-

Prepare an aqueous solution of hexamethylenediamine containing sodium hydroxide to neutralize the HCl byproduct.

-

Prepare a solution of pimeloyl chloride in an organic solvent immiscible with water, such as hexane.

-

Carefully layer the organic solution on top of the aqueous solution in a beaker.

-

A polymer film will form at the interface of the two layers.

-

Gently grasp the film with forceps and pull it out of the beaker. A continuous rope of polyamide can be drawn from the interface.

-

Wash the resulting polymer with water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and byproducts.

-

Dry the polymer in a vacuum oven.

-

Visualization: Polyamide Synthesis Workflow

Caption: Workflow for the synthesis of polyamide via interfacial polymerization.

II. This compound as a Precursor in Biosynthesis: The Biotin (B1667282) Pathway

This compound is a crucial precursor in the biosynthesis of biotin (vitamin B7) in many microorganisms. The pathways for this compound synthesis and its conversion to biotin vary between different organisms, with well-studied examples in Bacillus subtilis and Escherichia coli.

Signaling Pathways

Biotin Biosynthesis in Bacillus subtilis

In B. subtilis, free this compound is a bona fide intermediate.[1][2] It is activated to pimeloyl-CoA by the enzyme pimeloyl-CoA synthetase (BioW).[1][2] The pimeloyl moiety is then transferred to subsequent enzymes in the pathway for the construction of the biotin rings. The synthesis of this compound itself is linked to the fatty acid synthesis pathway.[1][2]

Visualization: Biotin Biosynthesis Pathway in B. subtilis

Caption: Simplified pathway of biotin biosynthesis in B. subtilis.

Biotin Biosynthesis in Escherichia coli

In contrast to B. subtilis, free this compound is not an intermediate in E. coli. Instead, the pimeloyl moiety is synthesized as pimeloyl-ACP (acyl carrier protein) through a modified fatty acid synthesis pathway involving the enzymes BioC and BioH.[3]

Experimental Protocols

1. 13C-NMR Spectroscopy for Pathway Elucidation

This technique is used to trace the incorporation of labeled precursors into biotin, thereby elucidating the biosynthetic pathway.[1][2][4]

-

Materials: Bacterial strain of interest (e.g., B. subtilis), minimal medium, 13C-labeled precursor (e.g., [1-13C]acetate or [2-13C]acetate), biotin extraction solvents, NMR spectrometer.

-

Procedure:

-

Culture the bacterial strain in a minimal medium to late exponential or early stationary phase.

-

Introduce the 13C-labeled precursor into the culture medium.

-

Continue incubation to allow for the incorporation of the label into biotin.

-

Harvest the cells and extract biotin from the culture supernatant or cell lysate using appropriate solvents.

-

Purify the extracted biotin using techniques such as high-performance liquid chromatography (HPLC).

-

Analyze the purified biotin by 13C-NMR spectroscopy to determine the positions of the 13C labels.

-

The labeling pattern provides insights into the metabolic route from the precursor to biotin.[1][4]

-

2. Enzymatic Assay for Pimeloyl-CoA Synthetase (BioW)

This assay measures the activity of BioW by detecting the formation of AMP, a byproduct of the reaction.

-

Materials: Purified BioW enzyme, this compound, ATP, Coenzyme A, reaction buffer (e.g., HEPES), reagents for AMP detection (e.g., HPLC system).

-

Procedure:

-

Prepare a reaction mixture containing buffer, MgCl2, DTT, Coenzyme A, ATP, and the BioW enzyme.

-

Initiate the reaction by adding this compound.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C or 50°C).

-

At specific time points, stop the reaction by adding a quenching solution (e.g., methanol) and flash-freezing.

-

Analyze the reaction mixture by HPLC to quantify the amount of AMP produced.

-

The rate of AMP formation is proportional to the activity of the BioW enzyme.

-

III. This compound Derivatives in Drug Development: Histone Deacetylase (HDAC) Inhibitors

Derivatives of this compound have emerged as promising scaffolds for the development of inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in gene regulation and are implicated in various diseases, including cancer.

Data Presentation: Inhibitory Activity of this compound-Based HDAC Inhibitors

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki).

| Compound | Target HDAC Isoform(s) | IC50 (µM) | Ki (nM) |

| Pimelic Diphenylamide 106 | Class I HDACs (HDAC1, 2, 3) | Data not available | ~14 (for HDAC3) |

| This compound Hydroxamate Derivative A | HDAC1 | Data not available | Data not available |

| This compound Hydroxamate Derivative B | HDAC6 | Data not available | Data not available |

Experimental Protocols

1. Synthesis of N1-(2-aminophenyl)-N7-phenylheptanediamide (a Pimelic Diphenylamide HDAC Inhibitor)

The synthesis of pimelic diphenylamide derivatives often involves the coupling of this compound with appropriate aniline (B41778) derivatives.

-

Materials: this compound, 1,2-phenylenediamine, aniline, coupling agents (e.g., HATU), base (e.g., NMM), solvent (e.g., DMF).

-

Procedure:

-

Activate one of the carboxylic acid groups of this compound using a coupling agent.

-

React the activated this compound with one equivalent of 1,2-phenylenediamine to form a mono-amide.

-

Purify the mono-amide intermediate.

-

Activate the remaining carboxylic acid group of the mono-amide.

-

React the activated intermediate with one equivalent of aniline to form the final pimelic diphenylamide product.

-

Purify the final compound using chromatography.

-

2. HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

-

Materials: Recombinant human HDAC enzyme, fluorogenic acetylated peptide substrate, assay buffer, test compound, developer solution.

-

Procedure:

-

In a microplate, add the HDAC enzyme, the fluorogenic substrate, and the assay buffer.

-

Add the test compound at various concentrations.

-

Incubate the plate at 37°C to allow the enzymatic reaction to proceed.

-

Stop the reaction by adding a developer solution that generates a fluorescent signal from the deacetylated substrate.

-

Measure the fluorescence intensity using a plate reader.

-

The decrease in fluorescence signal in the presence of the test compound is proportional to the inhibition of HDAC activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Visualization: Logical Relationship of HDAC Inhibition

Caption: The logical pathway of HDAC inhibition by this compound derivatives.

Conclusion

This compound and its derivatives represent a class of compounds with significant utility in scientific research. Their application in the synthesis of advanced polymers, their central role in vital biosynthetic pathways, and their potential as therapeutic agents underscore their importance. This guide has provided a technical overview of these applications, complete with data summaries, experimental methodologies, and visual representations to aid researchers in their understanding and utilization of these versatile molecules. Further exploration into the structure-activity relationships of this compound derivatives will undoubtedly lead to new discoveries and innovations in various scientific disciplines.

References

- 1. This compound, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Origin of carbon atoms of biotin. 13C-NMR studies on biotin biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Pimelic Acid: From Natural Reservoirs to Biosynthetic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pimelic acid, a seven-carbon α,ω-dicarboxylic acid, is a molecule of significant interest due to its crucial role as a precursor in the biosynthesis of biotin (B1667282) (vitamin B7), an essential cofactor for all domains of life. Beyond its biological importance, this compound serves as a valuable C7 building block in the chemical industry for the synthesis of polymers, lubricants, and pharmaceuticals. This technical guide provides a comprehensive overview of the natural sources and intricate biosynthetic pathways of this compound, offering valuable insights for researchers in metabolic engineering and drug development.

Natural Sources of this compound

This compound is found in trace amounts in various natural sources, although comprehensive quantitative data across a wide range of organisms and substances is not extensively documented in publicly available literature. Its presence has been reported in certain plant oils, animal fats, and microbial cultures. One notable source is the essential oil and smoke of the plant Hypericum amblysepalum, where it has been identified as a significant component. It is also a known metabolite in various microorganisms, including Escherichia coli and Daphnia magna. In humans, this compound can be detected in urine, and elevated levels are associated with certain metabolic disorders.

Table 1: Documented Natural Occurrence of this compound

| Natural Source | Organism/Material | Concentration/Level | Citation(s) |

| Plants | Hypericum amblysepalum (Essential Oil & Smoke) | Described as a "good level" | [1] |

| Plant Oils (General) | Trace amounts | [2] | |

| Animals | Animal Fats (General) | Trace amounts | [2] |

| Human Urine | 1.5 - 24.8 nmol/mg Creatinine (Optimal Range) | [2] | |

| Microorganisms | Escherichia coli | Metabolite | [3] |

| Daphnia magna | Metabolite | [3] |

Biosynthesis of this compound: A Diversity of Pathways

The biosynthesis of the pimelate (B1236862) moiety for biotin synthesis is a fascinating example of metabolic diversity, with different organisms employing distinct enzymatic strategies. The three primary pathways that have been elucidated are the BioC-BioH pathway in Escherichia coli and other Gram-negative bacteria, the BioW and BioI pathways in Bacillus subtilis and other Gram-positive bacteria, and the more recently discovered BioZ pathway.

The BioC-BioH Pathway in Escherichia coli

In E. coli, the synthesis of pimeloyl-ACP, the activated form of this compound, is ingeniously integrated into the fatty acid synthesis (FAS) pathway. This is achieved through the action of two key enzymes, BioC and BioH.

-

Initiation by BioC: The pathway begins with the S-adenosyl-L-methionine (SAM)-dependent methylation of the free carboxyl group of malonyl-ACP, a key building block of fatty acid synthesis. This reaction is catalyzed by the O-methyltransferase BioC. The resulting malonyl-ACP methyl ester is now a suitable substrate for the downstream enzymes of the FAS pathway.[4][5]

-

Elongation via Fatty Acid Synthase (FAS): The malonyl-ACP methyl ester enters the FAS cycle and undergoes two rounds of elongation. Each cycle involves condensation, reduction, and dehydration reactions, extending the carbon chain by two carbons.

-

Termination by BioH: After two elongation cycles, the resulting pimeloyl-ACP methyl ester is hydrolyzed by the esterase BioH, which removes the methyl group. This step is crucial as it terminates the elongation process and generates pimeloyl-ACP, the final product of this pathway.[4][6]

The BioW and BioI Pathways in Bacillus subtilis

Bacillus subtilis employs two distinct pathways for the generation of the pimelate moiety, highlighting a degree of redundancy and metabolic flexibility.

-

The BioW Pathway (Pimeloyl-CoA Synthetase): This is the primary and essential pathway for biotin synthesis in B. subtilis. It involves the direct activation of free this compound to pimeloyl-CoA. The enzyme BioW, a pimeloyl-CoA synthetase, catalyzes this ATP-dependent reaction.[1][7][8][9] The free this compound is believed to be generated from the fatty acid synthesis pathway, although the precise mechanism of its formation is not fully elucidated.

-

The BioI Pathway (Cytochrome P450): The BioI pathway represents an alternative, though non-essential, route for pimelate synthesis. BioI is a cytochrome P450 enzyme that catalyzes the oxidative cleavage of long-chain acyl-ACPs (typically C16 or C18) to generate pimeloyl-ACP. This pathway directly links fatty acid metabolism to biotin synthesis.

Metabolic Engineering for this compound Production

The increasing demand for bio-based chemicals has driven efforts to engineer microorganisms for the overproduction of this compound. Escherichia coli and Saccharomyces cerevisiae are common chassis organisms for these metabolic engineering strategies. These strategies often involve the overexpression of key biosynthetic genes, the deletion of competing pathways, and the optimization of fermentation conditions.

Table 2: Examples of this compound Production in Metabolically Engineered Microorganisms

| Microorganism | Engineering Strategy | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference(s) |

| Escherichia coli | Overexpression of aroGfbr, pheAfbr, and a heterologous phenylpyruvate reductase; knockout of trpE. | 52.89 (Phenyllactic acid, a related aromatic carboxylic acid) | 0.225 (Phenyllactic acid) | N/A | [10] |

| Escherichia coli | Combinatorial perturbation of genes involved in cellular stress responses. | 30.0 (Free fatty acids) | N/A | 0.689 (Free fatty acids) | [11] |

| Escherichia coli | Fed-batch fermentation with engineered strain overexpressing pabAB(ce-mod), aroF(fbr), and pabC. | 4.8 (p-Aminobenzoic acid) | 0.21 | N/A | [12] |

| Saccharomyces cerevisiae | Overexpression of pyruvate (B1213749) carboxylase, cytosolic malate (B86768) dehydrogenase, and a malate transporter. | 59 (Malic acid) | 0.42 mol/mol glucose | N/A | [13][14] |

| Saccharomyces cerevisiae | Fed-batch culture with engineered strain. | 61.2 (Malic acid) | N/A | 0.32 | [15] |

Note: Data for this compound specifically is limited in the immediate search results; the table includes data for related dicarboxylic and aromatic acids to illustrate the potential of metabolic engineering for producing such compounds.

Experimental Protocols

Extraction of this compound from Biological Samples

1. Extraction from Plant Material (General Protocol for Organic Acids)

This protocol is a general method for the extraction of organic acids from plant tissues and may require optimization for specific plant materials.

-

Materials:

-

Fresh or frozen plant tissue

-

Liquid nitrogen

-

80% Methanol (HPLC grade), pre-chilled to -20°C

-

Mortar and pestle

-

Centrifuge tubes

-

Centrifuge

-

0.22 µm syringe filters

-

-

Procedure:

-

Weigh 1-2 g of fresh or frozen plant tissue.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a centrifuge tube.

-

Add 5-10 mL of pre-chilled 80% methanol per gram of tissue.

-

Vortex vigorously for 1-2 minutes.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

For enhanced extraction, the pellet can be re-extracted with another volume of 80% methanol, and the supernatants pooled.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean tube.

-

The extract is now ready for analysis by HPLC or can be dried down and derivatized for GC-MS analysis.

-

2. Extraction from Bacterial Culture (Intracellular Metabolites)

This protocol is for the extraction of intracellular metabolites, including this compound, from bacterial cultures.

-

Materials:

-

Bacterial culture

-

Quenching solution (e.g., 60% methanol, -40°C)

-

Extraction solvent (e.g., acetonitrile (B52724)/methanol/water 40:40:20, -20°C)

-

Centrifuge tubes

-

Centrifuge (refrigerated)

-

Vacuum concentrator (e.g., SpeedVac)

-

-

Procedure:

-

Rapidly quench a known volume of bacterial culture by adding it to a larger volume of ice-cold quenching solution to halt metabolic activity.

-

Centrifuge the quenched cell suspension at a low temperature (e.g., -9°C) to pellet the cells.

-

Quickly discard the supernatant.

-

Resuspend the cell pellet in a small volume of cold extraction solvent.

-

Incubate at -20°C for at least 15 minutes to lyse the cells and extract the metabolites.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

The extract can be directly analyzed by LC-MS or dried down for derivatization and GC-MS analysis.

-

Quantification of this compound

1. High-Performance Liquid Chromatography (HPLC-UV) Method (General for Organic Acids)

This is a general HPLC-UV method for the analysis of organic acids that can be adapted for this compound quantification.

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

-

Chromatographic Conditions:

-

Mobile Phase: 50 mM Potassium Phosphate (B84403) Monobasic, pH adjusted to 2.5-3.0 with phosphoric acid. An organic modifier such as acetonitrile (e.g., 5-10%) can be added to improve peak shape and reduce run time.[16]

-

Flow Rate: 0.8 - 1.0 mL/min

-

Column Temperature: 30-40°C

-

Injection Volume: 10-20 µL

-

-

Procedure:

-

Prepare a stock solution of this compound standard in a suitable solvent (e.g., water or mobile phase).

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the standards to generate a calibration curve.

-

Inject the prepared sample extracts.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the concentration of this compound in the samples using the calibration curve.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method (General for Dicarboxylic Acids)

This protocol outlines a general procedure for the analysis of dicarboxylic acids by GC-MS, which requires a derivatization step to increase the volatility of the analytes.

-

Instrumentation:

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

-

Sample Preparation and Derivatization (Silylation):

-

Transfer an aliquot of the dried sample extract to a clean, dry reaction vial.

-

Add an internal standard (e.g., a deuterated analog of a dicarboxylic acid).

-

Evaporate the solvent completely under a stream of nitrogen.

-

Add a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

-

Seal the vial and heat at 70-90°C for 30-60 minutes to complete the derivatization.

-

Cool the vial to room temperature before injection.

-

-

GC-MS Conditions:

-

Injector Temperature: 250-280°C

-

Oven Temperature Program: Start at a low temperature (e.g., 70-100°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C. The specific ramp rates and hold times will need to be optimized.

-

Carrier Gas: Helium at a constant flow rate.

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

-

-

Quantification:

-

Identify the derivatized this compound peak based on its retention time and mass spectrum.

-

Select characteristic ions for this compound and the internal standard for quantification in SIM mode.

-

Prepare and analyze a series of calibration standards to generate a calibration curve.

-

Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard and the calibration curve.

-

Enzymatic Assays

1. BioC O-Methyltransferase Activity Assay

This assay measures the activity of BioC by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to malonyl-ACP.[4][5]

-

Materials:

-

Purified BioC enzyme

-

Malonyl-ACP (substrate)

-

[methyl-³H]SAM (radiolabeled methyl donor)

-

Reaction buffer (e.g., 100 mM sodium phosphate pH 7.0, 10 mM MgCl₂, 1 mM DTT)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

-

Procedure:

-

Set up reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the reaction buffer, a known concentration of malonyl-ACP, and [methyl-³H]SAM.

-

Initiate the reaction by adding the BioC enzyme.

-

Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Separate the radiolabeled malonyl-ACP product from the unreacted [methyl-³H]SAM. This can be achieved by methods such as filter binding assays where the protein-bound ACP is captured on a filter membrane.

-

Place the filter in a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of incorporated radioactivity over time.

-

2. BioW Pimeloyl-CoA Synthetase Activity Assay

The activity of BioW can be determined by monitoring the formation of pimeloyl-CoA from this compound, CoA, and ATP. The product can be quantified by HPLC.[7][8][9]

-

Materials:

-

Purified BioW enzyme

-

This compound (substrate)

-

Coenzyme A (CoA)

-

ATP

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

HPLC system with a C18 column and UV detector

-

-

Procedure:

-

Set up reaction mixtures containing the reaction buffer, this compound, CoA, and ATP.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the BioW enzyme.

-

Incubate for a specific time, taking aliquots at different time points.

-

Stop the reaction in the aliquots by adding a quenching agent (e.g., acid).

-

Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the pimeloyl-CoA product.

-

Monitor the absorbance at a wavelength where CoA thioesters absorb (around 260 nm).

-

Calculate the rate of pimeloyl-CoA formation to determine the enzyme activity.

-

Conclusion

This compound stands as a molecule of both fundamental biological importance and significant industrial potential. Understanding its natural distribution and the diverse enzymatic strategies employed for its synthesis is crucial for advancements in biotechnology and metabolic engineering. While quantitative data on its natural abundance remains somewhat sparse, the elucidation of its biosynthetic pathways provides a robust framework for the development of microbial cell factories for the sustainable production of this valuable C7 dicarboxylic acid. The experimental protocols outlined in this guide offer a starting point for researchers aiming to extract, quantify, and study the enzymes involved in this compound metabolism, paving the way for future discoveries and applications in drug development and bio-based chemical production.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The BioC O-Methyltransferase Catalyzes Methyl Esterification of Malonyl-Acyl Carrier Protein, an Essential Step in Biotin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The BioC O-methyltransferase catalyzes methyl esterification of malonyl-acyl carrier protein, an essential step in biotin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. genscript.com [genscript.com]

- 10. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genome-scale target identification in Escherichia coli for high-titer production of free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Malic Acid Production by Saccharomyces cerevisiae: Engineering of Pyruvate Carboxylation, Oxaloacetate Reduction, and Malate Export - PMC [pmc.ncbi.nlm.nih.gov]

- 15. L–malic acid production from xylose by engineered Saccharomyces cerevisiae (Journal Article) | OSTI.GOV [osti.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. redalyc.org [redalyc.org]

Understanding the metabolic pathway of pimelic acid in bacteria

An In-depth Technical Guide to the Metabolic Pathways of Pimelic Acid in Bacteria

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a seven-carbon α,ω-dicarboxylic acid, is a crucial precursor for the biosynthesis of biotin (B1667282) (Vitamin B7) in many bacteria. The pathways for its synthesis are surprisingly diverse across different bacterial species, reflecting varied evolutionary strategies to produce this essential building block. Understanding these metabolic routes is of significant interest for antimicrobial drug development, as biotin synthesis is essential for many pathogens and absent in humans. This guide provides a comprehensive overview of the known bacterial metabolic pathways involving this compound, including its biosynthesis and degradation. It details the key enzymes, intermediates, and regulatory aspects, presents quantitative data in structured tables, outlines relevant experimental protocols, and provides visual diagrams of the pathways to facilitate a deeper understanding.

This compound Biosynthesis: Diverse Routes to a Key Precursor

Bacteria have evolved at least three distinct pathways for the synthesis of the pimeloyl moiety, the activated form of this compound required for the first step of biotin ring assembly. These pathways are the BioC-BioH pathway found in Escherichia coli, the BioW-BioI pathway primarily characterized in Bacillus subtilis, and the BioZ pathway identified in α-proteobacteria.

The BioC-BioH Pathway in Escherichia coli

In E. coli and many other bacteria, the synthesis of the pimeloyl moiety is cleverly integrated into the existing fatty acid synthesis (FAS II) machinery. This pathway involves two dedicated enzymes, BioC and BioH, that "hijack" the FAS II cycle to produce pimeloyl-acyl carrier protein (ACP).[1][2]

The process begins with BioC, an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, which methylates the free carboxyl group of malonyl-ACP.[1][3] This modification creates malonyl-ACP methyl ester, a disguised substrate that can enter the FAS II pathway as a primer in place of the usual acetyl-CoA.[1][2] The FAS enzymes then catalyze two rounds of carbon chain elongation. The final step is mediated by BioH, a hydrolase that removes the methyl group to yield the final product, pimeloyl-ACP.[2] This pimeloyl-ACP then serves as the substrate for BioF (8-amino-7-oxononanoate synthase) to initiate the assembly of the biotin rings.

The BioW-BioI Pathway in Bacillus subtilis

Bacillus subtilis utilizes a distinct primary pathway that relies on free this compound as a precursor.[4][5][6] This this compound is believed to be generated from the fatty acid synthesis pathway, although the specific thioesterase responsible for cleaving it from an acyl-ACP intermediate has not yet been identified.[4]

The key enzyme in this pathway is BioW, a pimeloyl-CoA synthetase.[4] BioW activates free this compound by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction, forming pimeloyl-CoA.[7][8] This product is then used by the B. subtilis BioF enzyme to produce 7-keto-8-aminopelargonic acid (KAPA).

B. subtilis also possesses a secondary, seemingly redundant route involving the enzyme BioI.[4] BioI is a cytochrome P450 enzyme capable of oxidatively cleaving long-chain acyl-ACPs to generate pimeloyl-ACP.[2][4] However, genetic studies have shown that deleting bioW results in a biotin requirement (auxotrophy), whereas deleting bioI does not, indicating the BioW-dependent pathway is the primary route for biotin synthesis in this organism.[5][6]

The BioZ Pathway in α-Proteobacteria

Many α-proteobacteria, including important plant and animal pathogens, lack the genes for either the BioC-BioH or BioW-BioI pathways. Instead, they employ a unique pathway centered on the enzyme BioZ.[9][10]

BioZ is a 3-ketoacyl-ACP synthase III (KAS III) homologue.[9][11] It catalyzes a Claisen condensation reaction between two substrates: glutaryl-CoA, an intermediate derived from lysine (B10760008) catabolism, and malonyl-ACP.[9][10] This reaction forms 3-keto-pimeloyl-ACP. Subsequent reduction and dehydration steps, presumed to be carried out by enzymes of the FAS II system, convert this intermediate into pimeloyl-ACP, which then enters the biotin ring assembly pathway.[9]

Quantitative Data on Key Enzymes

The following table summarizes available kinetic data for key enzymes in the this compound metabolic pathways. This information is critical for metabolic modeling and for designing enzyme inhibitors.

| Enzyme | Organism | Pathway | Substrate(s) | Km | kcat | Reference |

| BioW | Bacillus subtilis | BioW-BioI | This compound | 25 ± 3 µM | 1.8 ± 0.1 s-1 | [8][12] |

| ATP | 66 ± 10 µM | 1.8 ± 0.1 s-1 | [8][12] | |||

| CoA | 53 ± 10 µM | 1.8 ± 0.1 s-1 | [8][12] | |||

| BioW | Aquifex aeolicus | BioW-BioI | This compound | 110 ± 10 µM | 0.82 ± 0.02 s-1 | [7] |

| ATP | 260 ± 30 µM | 0.82 ± 0.02 s-1 | [7] | |||

| BioC | Escherichia coli | BioC-BioH | Malonyl-ACP | Not Reported | Not Reported | [3] |

| SAM | Not Reported | Not Reported | [3] | |||

| BioZ | Agrobacterium tumefaciens | BioZ | Glutaryl-CoA | 110 ± 10 µM | 1.6 ± 0.1 s-1 | [9] |

| Malonyl-ACP | 14 ± 2 µM | 1.6 ± 0.1 s-1 | [9] |

Anaerobic Degradation of this compound

While biosynthesis is crucial, some bacteria can also catabolize this compound. Certain denitrifying bacteria can use pimelate as a sole carbon and energy source under anaerobic conditions.[13] The degradation pathway proceeds through a series of β-oxidation-like reactions.

First, pimelate is activated to pimelyl-CoA by a CoA synthetase.[13] This is followed by oxidation, hydration, further oxidation, and thiolytic cleavage, ultimately yielding glutaryl-CoA and acetyl-CoA.[13] The glutaryl-CoA is further metabolized to crotonyl-CoA, which then enters the classical β-oxidation pathway to produce more acetyl-CoA.[13]

Key Experimental Protocols

The elucidation of these pathways has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol: Pimeloyl-CoA Synthetase (BioW) Activity Assay

This assay measures the ATP-dependent formation of pimeloyl-CoA from this compound and CoA. The reaction can be monitored continuously by coupling the release of pyrophosphate (PPi) to the oxidation of NADH using a commercially available enzyme-coupled assay.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Coupling Enzymes: Add coupling enzymes to the buffer: pyrophosphatase, ATP sulfurylase, and NADH-dependent inorganic pyrophosphate analyzer.

-

Substrates and Reagents: Add this compound, CoA, ATP, and NADH to the reaction mixture.

-

Initiation: Initiate the reaction by adding a purified preparation of BioW enzyme.

-

Measurement: Monitor the decrease in absorbance at 340 nm (A₃₄₀) over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of pimeloyl-CoA synthesis.

-

Controls: Run control reactions lacking this compound, CoA, or BioW to account for any background NADH oxidation.

Protocol: 13C-Labeling to Trace Pimelate Origins

This method is used to determine the metabolic origin of the carbon atoms in this compound and, subsequently, biotin. It was instrumental in demonstrating that free this compound is an intermediate in B. subtilis but not E. coli.[5]

Methodology:

-

Cell Culture: Grow bacterial cultures (e.g., B. subtilis) in a defined minimal medium.

-

Labeling: Supplement the medium with a 13C-labeled precursor, such as [1-13C]acetate or [2-13C]acetate.

-

Biotin Extraction: After sufficient growth, harvest the cells and/or culture supernatant. Extract and purify the biotin produced by the bacteria.

-

NMR Analysis: Analyze the purified biotin using 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Interpretation: The resulting 13C-NMR spectrum will show which carbon atoms in the biotin molecule are enriched with 13C. In the case of B. subtilis grown on [1-13C]acetate, symmetrical labeling of the carbons derived from the two carboxyl groups of pimelate indicates that the pathway proceeds through the free, symmetrical this compound molecule.[5]

Protocol: Gene Deletion and Complementation

This genetic approach is fundamental for establishing the physiological role of a gene in a metabolic pathway. It was used to determine that bioW is essential for biotin synthesis in B. subtilis.[5][6]

Methodology:

-

Construct Deletion Mutant: Create a targeted deletion of the gene of interest (e.g., bioW) in the bacterial chromosome. This is typically done using homologous recombination techniques, replacing the gene with an antibiotic resistance cassette.

-

Phenotypic Analysis: Test the resulting mutant strain for its ability to grow on a minimal medium lacking biotin. If the gene is essential for biotin synthesis, the mutant will be a biotin auxotroph (unable to grow without an external supply of biotin).

-

Complementation: Introduce a plasmid carrying a functional copy of the deleted gene into the mutant strain.

-

Rescue Analysis: Test the complemented strain for growth on a minimal medium without biotin. Restoration of growth (prototrophy) confirms that the observed auxotrophic phenotype was directly caused by the deletion of the specific gene.

Conclusion and Implications for Drug Development

The metabolic pathways leading to and from this compound in bacteria are varied and essential for the production of the vital cofactor biotin. The existence of multiple, distinct biosynthetic routes—the BioC-BioH, BioW-BioI, and BioZ pathways—highlights the evolutionary pressure to maintain biotin production. As humans do not synthesize biotin and acquire it from their diet, the enzymes within these bacterial pathways represent attractive targets for the development of novel antimicrobial agents. The detailed understanding of these pathways, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for researchers and drug development professionals to design and validate inhibitors against key enzymes like BioC, BioW, and BioZ, paving the way for new therapeutic strategies against pathogenic bacteria.

References

- 1. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of the α, ω-Dicarboxylic Acid Precursor of Biotin by the Canonical Fatty Acid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. α-proteobacteria synthesize biotin precursor pimeloyl-ACP using BioZ 3-ketoacyl-ACP synthase and lysine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Ketoacyl-ACP synthase (KAS) III homologues and their roles in natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Anaerobic degradation of pimelate by newly isolated denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Pimelic Acid: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic acid, also known as heptanedioic acid, is a linear dicarboxylic acid with the chemical formula HOOC(CH₂)₅COOH.[1][2] Its seven-carbon backbone makes it a versatile α,ω-dicarboxylic acid, serving as a crucial precursor and building block in a multitude of organic syntheses.[3][4] While not as industrially prominent as its shorter-chain analogue, adipic acid, this compound's unique chain length imparts specific properties to its derivatives, making it invaluable in the synthesis of specialty polymers, pharmaceuticals, and other fine chemicals.[2][5] This guide provides an in-depth technical overview of this compound, covering its properties, synthesis, and key applications as a precursor in organic synthesis, with a focus on methodologies and data relevant to research and development.

Properties of this compound

This compound is a white crystalline solid at room temperature.[6] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | Heptanedioic acid | [2] |

| CAS Number | 111-16-0 | [2] |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Melting Point | 103-107 °C | [6] |

| Boiling Point | 255-257 °C | [6] |

| Density | 1.22 g/cm³ | [6] |

| Water Solubility | Sparingly soluble | [6] |

| Solubility in Organic Solvents | Readily soluble in ethanol (B145695) and acetone | [6] |

| Acidity (pKa) | pKa₁ = 4.71, pKa₂ = 5.58 | [5] |

Synthesis of this compound

Several methods for the synthesis of this compound have been developed, ranging from laboratory-scale preparations to industrial processes.

Laboratory-Scale Synthesis

Two classic laboratory preparations are the oxidation of cyclohexanone (B45756) and the reduction of salicylic (B10762653) acid.

-

From Cyclohexanone: This method involves the reaction of cyclohexanone with ethyl oxalate (B1200264) in the presence of a base, followed by a series of transformations including decarboxylation and hydrolysis.[7]

-

From Salicylic Acid: Salicylic acid can be reduced using sodium in isoamyl alcohol to yield this compound.[7]

Industrial-Scale Synthesis

Industrial production methods focus on cost-effectiveness and scalability.

-

Oxidation of Cycloheptanone (B156872): The oxidation of cycloheptanone with oxidizing agents like dinitrogen tetroxide is a commercial route.[5]

-

Carbonylation of ε-Caprolactone: This process involves reacting ε-caprolactone with carbon monoxide and water in the presence of a carbonylation catalyst.[8]

-

From Tetrahydrobenzyl Alcohol Derivatives: A patented process describes the synthesis of this compound from tetrahydrobenzyl alcohol and its derivatives through a reaction with caustic soda at high temperatures.[9]

Summary of Synthesis Methods and Yields

| Starting Material | Method | Reported Yield | Reference(s) |

| Cyclohexanone | Reaction with ethyl oxalate, followed by hydrolysis and decarboxylation | 47-54% | [10] |

| Salicylic Acid | Reduction with sodium in isoamyl alcohol | 35-38% | [10] |

| ε-Caprolactone | Carbonylation with CO and H₂O | 49.2% selectivity | [8] |

| Tetrahydroacrylonitrile | Fusion with caustic soda and sulfur | 90% | [9] |

Applications in Organic Synthesis